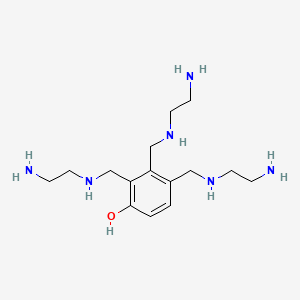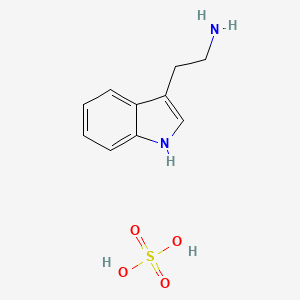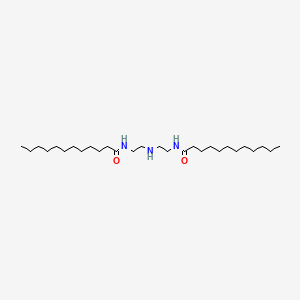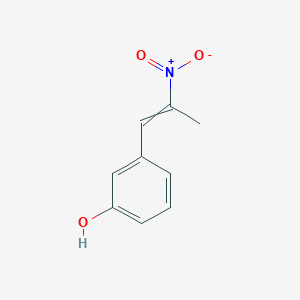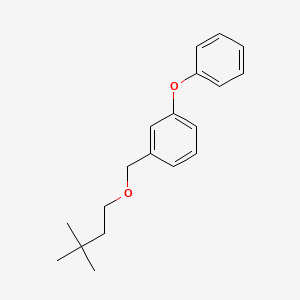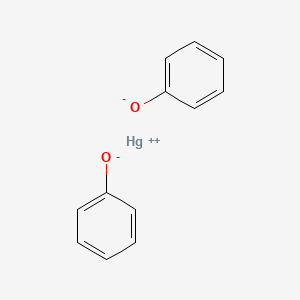
Phenol, mercury(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol, mercury(2+) salt can be synthesized through the reaction of phenol with mercuric chloride (HgCl2). The reaction typically occurs in an aqueous medium, where phenol acts as a ligand, coordinating with the mercury ion to form the salt. The general reaction is as follows:
C6H5OH+HgCl2→(C6H5O)2Hg+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pH, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7).
Reduction: The mercury ion can be reduced to elemental mercury using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic medium.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones.
Reduction: Elemental mercury and phenol.
Substitution: Nitro-phenol or halogenated phenol derivatives.
Applications De Recherche Scientifique
Phenol, mercury(2+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain industrial processes.
Mécanisme D'action
The mechanism of action of phenol, mercury(2+) salt involves the interaction of the mercury ion with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction disrupts cellular processes and can result in antimicrobial effects. The phenol moiety can also participate in redox reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Phenol, mercury(2+) salt can be compared with other mercury-containing compounds and phenol derivatives:
Mercuric chloride (HgCl2): Similar in terms of mercury content but lacks the phenol moiety.
Phenylmercuric acetate (C8H8HgO2): Contains both phenol and mercury but in a different structural arrangement.
Phenol (C6H5OH): Lacks mercury but shares similar chemical properties due to the phenol group.
Uniqueness: this compound is unique due to the combination of phenol and mercury, which imparts distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
588-66-9 |
|---|---|
Formule moléculaire |
C12H10HgO2 |
Poids moléculaire |
386.80 g/mol |
Nom IUPAC |
mercury(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
Clé InChI |
RNYSWFZGBHOVOU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




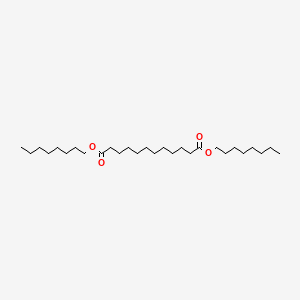
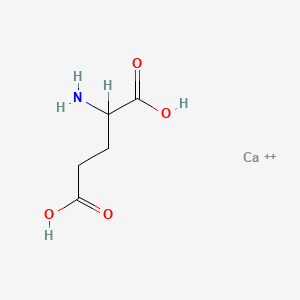
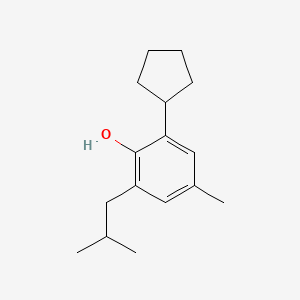

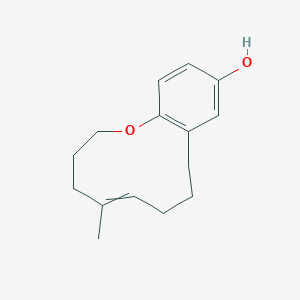
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
